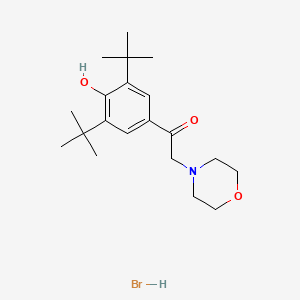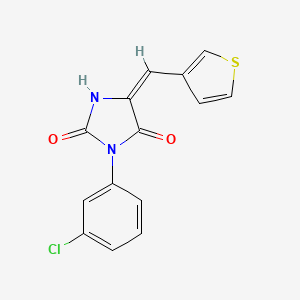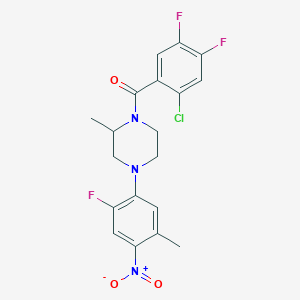![molecular formula C22H21Cl2N5O3 B4058389 1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4058389.png)
1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Descripción general
Descripción
1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a useful research compound. Its molecular formula is C22H21Cl2N5O3 and its molecular weight is 474.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is 473.1021449 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition Applications
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent in vitro antibacterial and cytotoxic activities against different bacterial strains. One specific compound demonstrated significant antibacterial efficacy with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values against E. coli, S. aureus, and S. mutans strains. It also exhibited superior biofilm inhibition activities compared to the reference drug Ciprofloxacin and showed excellent inhibitory activities against MurB enzyme, suggesting potential applications in combating bacterial resistance and biofilm-associated infections (Ahmed E. M. Mekky, S. Sanad, 2020).
Anticancer Applications
Polyfunctional substituted 1,3-thiazoles, featuring a piperazine substituent, have been studied for their anticancer activity within the NCI-60 Human Tumor Cell Lines Screen program. These compounds were tested in vitro on various cancer cell lines, including lung, kidney, CNS, ovary, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The findings suggest that these compounds, especially those with piperazine substituents, might have therapeutic potential against a wide range of cancers (Kostyantyn Turov, 2020).
Enzyme Inhibition and Potential Therapeutic Applications
The discovery and synthesis of bis(heteroaryl)piperazines revealed a class of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research indicates the versatility of piperazine derivatives in drug development, particularly as potent inhibitors of viral enzymes, suggesting potential applications in antiviral therapy (D. Romero et al., 1994).
Molecular Interaction Studies
Molecular interaction studies of certain antagonists with cannabinoid receptors have provided insights into the design of receptor-targeted therapeutics. These studies suggest that piperazine derivatives can be tailored to interact selectively with specific receptors, opening avenues for the development of targeted therapies in various neurological conditions (J. Shim et al., 2002).
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5O3/c1-14-11-15(2)28(25-14)21-13-17(4-6-20(21)29(31)32)26-7-9-27(10-8-26)22(30)16-3-5-18(23)19(24)12-16/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCOIAQFBMZYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol](/img/structure/B4058314.png)
![N-[4-(benzyloxy)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B4058320.png)


![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4058337.png)

![2-(4-chlorophenyl)-4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B4058374.png)


![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-N-(2-furylmethyl)propanamide](/img/structure/B4058403.png)
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)

![methyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4058423.png)
